N-2-adamantyl-3-phenylpropanamide
Overview
Description
N-2-adamantyl-3-phenylpropanamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. The incorporation of the adamantyl group into various chemical structures often enhances their lipophilicity and biological activity, making them valuable in medicinal chemistry and materials science .
Future Directions
The future directions in the research and application of “N-2-adamantyl-3-phenylpropanamide” involve the development of novel methods for their preparation, and the polymerization reactions . Furthermore, recent advances in creating and utilizing new materials based on natural and synthetic nanodiamonds present promising opportunities .
Mechanism of Action
Target of Action
N-2-adamantyl-3-phenylpropanamide is a small molecule that primarily targets the ATF6 arm of the Unfolded Protein Response (UPR) signaling pathway . This pathway is crucial for maintaining endoplasmic reticulum (ER) proteostasis, which is implicated in diverse diseases .
Mode of Action
The compound interacts with its targets by undergoing metabolic oxidation to form an electrophile that preferentially reacts with ER proteins . Proteins covalently modified by this compound include protein disulfide isomerases (PDIs), which are known to regulate ATF6 activation . This selective covalent modification of PDIs is implicated in the preferential activation of ATF6 .
Biochemical Pathways
The compound affects the UPR signaling pathway, specifically the ATF6 arm . The UPR pathway is initiated by ER stress-sensing transmembrane proteins, including ATF6 . The UPR’s role is to restore ER proteostasis in response to pathologic insults that induce ER stress, through a combination of transcriptional and translational mechanisms .
Pharmacokinetics
It is known that the compound requires metabolic activation for its function
Result of Action
The result of the compound’s action is the preferential activation of the ATF6 arm of the UPR, promoting protective remodeling of the ER proteostasis network . This can potentially ameliorate imbalances in ER proteostasis implicated in diverse diseases .
Action Environment
The action of this compound is influenced by the metabolic environment within the cell, as the compound requires metabolic oxidation for its function
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-2-adamantyl-3-phenylpropanamide typically involves the adamantylation of an appropriate precursor. One common method is the reaction of 2-adamantylamine with 3-phenylpropanoic acid or its derivatives under amide formation conditions. This reaction can be catalyzed by coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of adamantane derivatives often involves the use of adamantane itself as a starting material. The adamantylation process can be carried out using various catalysts, including Lewis acids like aluminum chloride or solid superacids. The reaction conditions are optimized to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-2-adamantyl-3-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The adamantyl group can be oxidized to form hydroxyl or ketone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Electrophiles like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Hydroxyl or ketone derivatives of the adamantyl group.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-2-adamantyl-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its lipophilicity and stability.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: Another adamantane derivative with similar structural features.
2-adamantylamine: Differing in the position of the adamantyl group.
3-phenylpropanoic acid: The precursor used in the synthesis of N-2-adamantyl-3-phenylpropanamide.
Uniqueness
This compound is unique due to the combination of the adamantyl and phenylpropanamide groups, which confer both stability and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(2-adamantyl)-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c21-18(7-6-13-4-2-1-3-5-13)20-19-16-9-14-8-15(11-16)12-17(19)10-14/h1-5,14-17,19H,6-12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOMEVXXDPDCNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90976982 | |
Record name | N-(Adamantan-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
34.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47198558 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6142-81-0 | |
Record name | N-(Adamantan-2-yl)-3-phenylpropanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90976982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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